molecular formula C24H41NaO5S B237143 Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate CAS No. 130593-74-7

Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate

Cat. No.: B237143
CAS No.: 130593-74-7
M. Wt: 464.6 g/mol
InChI Key: XTWQOSYEUVHDIT-CQRHUGCQSA-M
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Description

Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate is an organic sodium salt having 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate as the counterion. It is an organic sodium salt and an organosulfonate salt. It contains a 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate.

Scientific Research Applications

Hypocholesterolemic Effect

Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate and its analogs have been studied for their effects on cholesterol levels. In hamsters, these compounds showed potential in reducing serum and liver cholesterol levels. Specifically, they were effective in decreasing free, esterified, and total cholesterol concentrations. Their ability to participate efficiently in enterohepatic cycling was also noted, which may play a role in their hypocholesterolemic effects (Kim et al., 2001).

Blood-Brain Barrier Permeator

Research has also explored the compound as a potential blood-brain barrier (BBB) permeator. Studies in rats demonstrated that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related compound, could enhance the permeability of the BBB. This was evidenced by its effects on the uptake of quinine into the central nervous system, the analgesic action of morphine, and the sleeping time induced by pentobarbital (Mikov et al., 2004).

Comparative Studies in Bile Salts

Comparative studies of bile salts, including those from various animal species, have been conducted to understand their structure and function. This compound and related compounds have been part of these studies, providing insights into the evolution and biogenesis of bile salts at the molecular level (Haslewood & Tökes, 1969; Haslewood & Tökes, 1972).

Studies in Bile Acid Synthesis and Metabolism

Research into the synthesis and metabolism of bile acids has included this compound and its analogs. These studies have provided valuable information on the enzymatic processes and pathways involved in bile acid biosynthesis, furthering our understanding of liver function and cholesterol metabolism (Kurosawa et al., 2001; Iida et al., 2003; Kihira et al., 1990).

Properties

CAS No.

130593-74-7

Molecular Formula

C24H41NaO5S

Molecular Weight

464.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate

InChI

InChI=1S/C24H42O5S.Na/c1-15(5-4-12-30(27,28)29)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(25)13-16(23)14-21(22)26;/h15-22,25-26H,4-14H2,1-3H3,(H,27,28,29);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24-;/m1./s1

InChI Key

XTWQOSYEUVHDIT-CQRHUGCQSA-M

Isomeric SMILES

C[C@H](CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

SMILES

CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

3,7-dihydroxycholane-24-sulfonate
3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
3alpha,7beta-dihydroxy-5beta-cholane-24-sulfonate
chenodeoxycholic acid 24-sulfonate
DCSF
UDC-SO3Na

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
Reactant of Route 2
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
Reactant of Route 3
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
Reactant of Route 4
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
Reactant of Route 5
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate
Reactant of Route 6
Sodium 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate

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